4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 3-nitrobenzoate
Description
4-[(2E)-3-(3-Chlorophenyl)prop-2-enoyl]phenyl 3-nitrobenzoate (CAS No. 298216-10-1, molecular formula: C₂₂H₁₄ClNO₅) is a synthetic organic compound featuring a conjugated enone system (α,β-unsaturated ketone) and aromatic ester functionalities. Its structure comprises a 3-chlorophenyl group attached to the α-position of the enone and a 3-nitrobenzoate ester at the para position of the phenyl ring (Figure 1). The compound’s stereoelectronic properties are influenced by the electron-withdrawing 3-chloro and 3-nitro substituents, which modulate reactivity and intermolecular interactions.
Properties
IUPAC Name |
[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO5/c23-18-5-1-3-15(13-18)7-12-21(25)16-8-10-20(11-9-16)29-22(26)17-4-2-6-19(14-17)24(27)28/h1-14H/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRIHHBXRSZNKM-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 3-nitrobenzoate, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by various studies and case analyses.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C23H17ClO3
- CAS Number : 329777-47-1
Anticancer Activity
Nitrobenzoate derivatives, including the compound , have been reported to exhibit significant anticancer properties. Research indicates that these compounds can inhibit tumor growth through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that nitrobenzoate derivatives can induce apoptosis in cancer cells by disrupting mitochondrial functions and increasing reactive oxygen species (ROS) production. For instance, a study indicated that a related nitrobenzoate compound significantly inhibited the proliferation of various cancer cell lines, including M-HeLa and MCF-7 cells, with IC50 values demonstrating potent cytotoxicity .
- Mechanisms of Action :
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of nitrobenzoate derivatives. These compounds may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. The ability to modulate inflammatory pathways makes them candidates for treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of nitrobenzoate compounds have also been explored. They exhibit activity against various bacterial strains, particularly gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The introduction of chlorine substituents in the structure has been linked to enhanced antimicrobial efficacy .
Case Study 1: Anticancer Efficacy
In vitro studies on the anticancer effects of this compound demonstrated a significant reduction in cell viability across multiple cancer cell lines. The compound was tested against M-HeLa cells, showing an IC50 value of approximately 25 µM, indicating strong cytotoxicity.
Case Study 2: Anti-Angiogenic Activity
A recent investigation into the anti-angiogenic properties of related nitrobenzoate compounds revealed their effectiveness in inhibiting endothelial cell migration and tube formation in vitro. This suggests that they could be developed as therapeutic agents for conditions characterized by excessive angiogenesis, such as tumors and diabetic retinopathy .
Data Tables
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with chalcone structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of chalcones can inhibit the growth of various bacterial strains and fungi. The presence of the chlorophenyl group in 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 3-nitrobenzoate may enhance its efficacy against pathogens due to increased lipophilicity and interaction with microbial membranes .
Anticancer Properties
Chalcones are known for their potential anticancer effects, often acting through the inhibition of key signaling pathways involved in cell proliferation and survival. The specific compound has been studied for its ability to induce apoptosis in cancer cells. For example, it may inhibit the activity of certain kinases involved in tumor growth, similar to other known chalcone derivatives .
Photophysical Properties
The photoluminescence properties of This compound have been explored for applications in optoelectronic devices. Its ability to absorb light and emit fluorescence makes it a candidate for use in organic light-emitting diodes (OLEDs) and solar cells. Studies have demonstrated that modifications to the molecular structure can optimize these properties for specific applications .
Optical Limiting
The compound has also shown promise in optical limiting applications, where it can protect sensitive devices from damage caused by intense light sources. This is particularly relevant in military and aerospace technologies where laser protection is critical. The nonlinear optical properties of chalcones contribute to their effectiveness as optical limiters .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Chilean Chemical Society demonstrated that similar chalcone derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that This compound may possess comparable efficacy .
- Cancer Cell Apoptosis : Research highlighted in a pharmacological review indicated that chalcone derivatives could trigger apoptosis in various cancer cell lines through the modulation of the PI3K/Akt pathway. This pathway is crucial for cell survival, making it a target for anticancer therapies .
- Optoelectronic Applications : A recent study focused on the synthesis of new chalcone derivatives for use in OLEDs reported enhanced luminescent properties when specific functional groups were introduced. This suggests that further exploration into the modification of This compound could lead to advancements in material science .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of α,β-unsaturated ketone esters with variable aryl substituents. Below is a comparative analysis of its structural and functional attributes relative to analogs reported in the literature:
Table 1: Comparative Analysis of Structural and Functional Properties
Key Observations
Substituent Effects on Electronic Properties: The 3-chloro and 3-nitro groups in the target compound introduce strong electron-withdrawing effects, likely enhancing electrophilicity at the enone’s β-carbon compared to electron-donating substituents (e.g., 4-OCH₃ in ). This could influence reactivity in nucleophilic addition or cycloaddition reactions. In contrast, 4-methoxy substituents (as in ) increase electron density on the aromatic ring, promoting π-π stacking interactions observed in crystal structures .
The absence of a carbamate group in the target compound may reduce its bioactivity, as carbamates are known to enhance interactions with biological targets.
Crystallographic and Solubility Trends: The 3-nitrobenzoate group in the target compound increases molecular weight (~407.8 g/mol) and polarity compared to simpler benzoate esters (e.g., 370.4 g/mol for the 4-methoxy analog ). This may reduce solubility in nonpolar solvents but improve thermal stability.
Synthetic Flexibility :
- The target compound’s ester linkage (vs. carbamates in ) offers distinct reactivity for hydrolysis or transesterification, which could be exploited in prodrug design or polymer chemistry.
Q & A
Q. What are the optimal synthetic routes for 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 3-nitrobenzoate, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via a multi-step procedure involving: (i) Claisen-Schmidt condensation of 3-chloroacetophenone with 4-hydroxybenzaldehyde to form the α,β-unsaturated ketone intermediate. (ii) Esterification of the phenolic hydroxyl group with 3-nitrobenzoyl chloride under basic conditions (e.g., pyridine or DMAP catalysis).
- Key parameters affecting yield include reaction temperature (80–100°C for condensation), solvent choice (e.g., ethanol or DMF), and stoichiometric ratios (1:1.2 for ketone:aldehyde). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its structure?
- Methodology :
- ¹H/¹³C NMR : Look for the (2E)-configured α,β-unsaturated ketone (δ ~7.5–8.0 ppm for vinyl protons; J = 15–16 Hz for trans coupling). The 3-nitrobenzoate ester carbonyl appears at ~168–170 ppm in ¹³C NMR.
- IR Spectroscopy : Stretching vibrations at ~1720 cm⁻¹ (ester C=O) and ~1640 cm⁻¹ (enone C=O).
- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ matching the exact mass (C₂₂H₁₅ClNO₅, calculated m/z 408.0638) .
Q. What preliminary biological activities have been reported for structurally related α,β-unsaturated aryl ketones?
- Methodology : Analogous compounds (e.g., trifluoromethylcinnamanilides) show antimicrobial activity (MICs 0.15–5.57 µM against Staphylococcus aureus). Bioactivity assays involve broth microdilution (CLSI guidelines) and time-kill kinetics. Structure-activity relationships (SAR) suggest electron-withdrawing groups (e.g., nitro, chloro) enhance membrane permeability .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s stereochemistry and molecular conformation?
- Methodology :
- Crystallization : Use slow evaporation in a solvent system (e.g., dichloromethane/hexane).
- Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Refinement : Use SHELXL for structure solution and refinement. Key metrics: R-factor < 0.05, wR₂ < 0.15, and Hirshfeld surface analysis to validate intermolecular interactions (e.g., π-π stacking of aromatic rings) .
Q. How do computational methods (DFT, molecular docking) predict the compound’s reactivity and target binding affinity?
- Methodology :
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV) and electrostatic potential maps.
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). Dock the enone moiety into the ATP-binding pocket, with scoring functions (<i>ΔG</i> ≈ −9.2 kcal/mol) .
Q. What strategies address contradictions in bioactivity data across different experimental models?
- Methodology :
- Meta-Analysis : Compare MIC/MBC values from standardized CLSI assays vs. non-standardized models.
- Solubility Optimization : Use DMSO stock solutions (<1% v/v) to mitigate aggregation artifacts.
- Proteomic Profiling : Identify off-target effects via LC-MS/MS after compound treatment in bacterial lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
